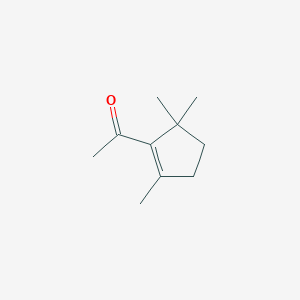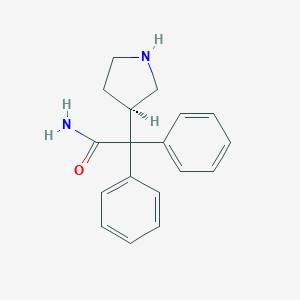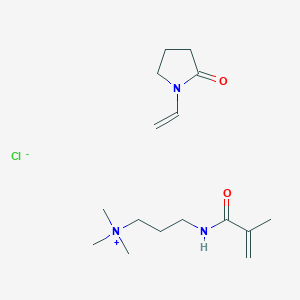![molecular formula C5H4N4O3 B162717 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione CAS No. 136411-51-3](/img/structure/B162717.png)
3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione (AIPD) is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential biological activities. AIPD is a fused ring system that contains both isoxazole and pyrimidine rings. The compound has been synthesized using various methods, and its potential applications in scientific research have been explored.
Mecanismo De Acción
The mechanism of action of 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione is not fully understood. However, it has been suggested that the compound may exert its biological activities by inhibiting specific enzymes or receptors in the body. For example, 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione has been shown to exhibit various biochemical and physiological effects. For example, the compound has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione in scientific research is its unique chemical structure, which may provide opportunities for the development of novel therapeutic agents. However, the limitations of using 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione in lab experiments include its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the study of 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione. One potential direction is the development of 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione derivatives with improved solubility and reduced toxicity. Another direction is the investigation of the compound's potential use as a therapeutic agent for neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione and its potential applications in scientific research.
Conclusion
In conclusion, 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential biological activities. The compound has been synthesized using various methods, and its potential applications in scientific research have been explored. 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione has been reported to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities, and has been investigated for its potential use as a therapeutic agent for neurological disorders. However, further studies are needed to fully understand the mechanism of action of 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione and its potential applications in scientific research.
Métodos De Síntesis
3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione can be synthesized using different methods. One of the commonly used methods involves the reaction of 3-amino-5-nitroisoxazole with ethyl acetoacetate, followed by the reduction of the nitro group using hydrogen gas in the presence of a palladium catalyst. The resulting compound is then cyclized using ammonium acetate to yield 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione.
Aplicaciones Científicas De Investigación
3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione has been extensively studied for its potential biological activities. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione has also been investigated for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease.
Propiedades
Número CAS |
136411-51-3 |
|---|---|
Nombre del producto |
3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione |
Fórmula molecular |
C5H4N4O3 |
Peso molecular |
168.11 g/mol |
Nombre IUPAC |
3-amino-7H-[1,2]oxazolo[3,4-d]pyrimidine-4,6-dione |
InChI |
InChI=1S/C5H4N4O3/c6-2-1-3(9-12-2)7-5(11)8-4(1)10/h6H2,(H2,7,8,9,10,11) |
Clave InChI |
DZDPWLFNGQHJKO-UHFFFAOYSA-N |
SMILES isomérico |
C12=C(ONC1=NC(=O)NC2=O)N |
SMILES |
C12=C(ON=C1NC(=O)NC2=O)N |
SMILES canónico |
C12=C(ONC1=NC(=O)NC2=O)N |
Sinónimos |
Isoxazolo[3,4-d]pyrimidine-4,6(1H,5H)-dione, 3-amino- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





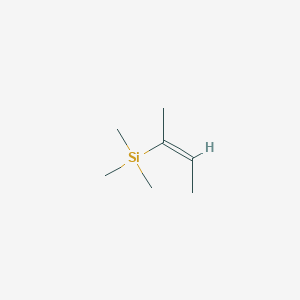
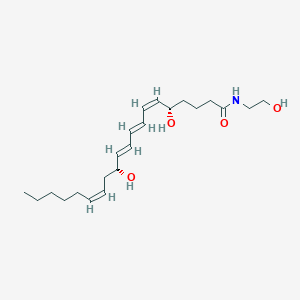
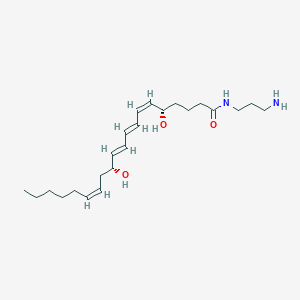

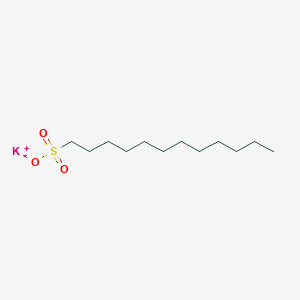
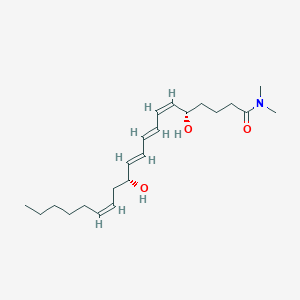
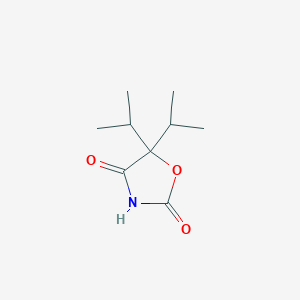
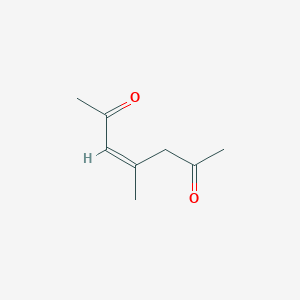
![1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B162652.png)
